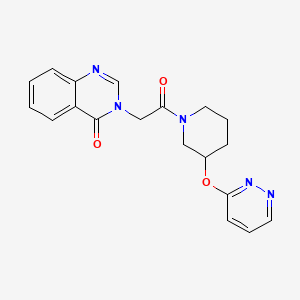

3-(2-oxo-2-(3-(piridazin-3-iloxi)piperidin-1-il)etil)quinazolin-4(3H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.

BenchChem offers high-quality 3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anti-Fibrótica

El estudio de Gu et al destaca el potencial antifibrótico de este compuesto. Fue evaluado contra células estelares hepáticas de rata inmortalizadas (HSC-T6). Notablemente, varios derivados mostraron mejores actividades antifibróticas que los medicamentos existentes como la Pirfenidona. Entre ellos, 6-(5-(p-tolilc-arbomil)pirimidin-2-il)nicotinato de etilo (12m) y 6-(5-((3,4-difluorofenil)carbomil)pirimidin-2-il)nicotinato de etilo (12q) mostraron resultados prometedores con valores de IC50 de 45,69 μM y 45,81 μM, respectivamente. Estos compuestos inhibieron eficazmente la expresión de colágeno y el contenido de hidroxiprolina, lo que sugiere su potencial como nuevos fármacos antifibróticos.

Propiedades Antimicrobianas

Los derivados de pirimidina, incluido este compuesto, se han explorado por su actividad antimicrobiana. Si bien los estudios específicos sobre este compuesto exacto son limitados, el núcleo de pirimidina ha demostrado efectos antimicrobianos contra bacterias, hongos y parásitos . Investigaciones adicionales podrían revelar su potencial antibacterial o antifúngico específico.

Trastornos Metabólicos

Los derivados de pirimidina se han estudiado en el contexto de trastornos metabólicos como la diabetes y la obesidad. La estructura única de este compuesto podría potencialmente modular las vías metabólicas, convirtiéndolo en un candidato intrigante para futuras investigaciones.

En resumen, la 3-(2-oxo-2-(3-(piridazin-3-iloxi)piperidin-1-il)etil)quinazolin-4(3H)-ona promete en varios campos, desde la terapia antifibrótica hasta las posibles aplicaciones antivirales. Los investigadores deben explorar sus mecanismos de acción, perfiles de seguridad y potencial terapéutico para desbloquear toda su gama de aplicaciones.

Gu, Y.-F.; Zhang, Y.; Yue, F.-L.; Li, S.-T.; Zhang, Z.-Q.; Li, J.; Bai, X. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules 2020, 25, 5226. DOI: 10.3390/molecules25225226

Actividad Biológica

3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, antiviral, and anti-inflammatory properties, as well as its interaction with various biological targets.

Chemical Structure and Properties

The compound's molecular formula is C19H19N5O3, with a molecular weight of 365.4 g/mol. It features a quinazolinone core, which is known for diverse biological activities, along with a pyridazine ring and a piperidine moiety that contribute to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C19H19N5O3 |

| Molecular Weight | 365.4 g/mol |

| CAS Number | 2034480-11-8 |

Antimicrobial Activity

Research indicates that compounds with structural similarities to 3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one exhibit significant antimicrobial properties. In particular, derivatives of quinazolinones have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess similar antimicrobial capabilities.

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinone derivatives are well-documented, particularly their ability to inhibit cyclooxygenase (COX) enzymes. For instance, some quinazolinones have been shown to selectively inhibit COX-2 activity, which is crucial in the inflammatory response . Although direct studies on this specific compound are scarce, it is reasonable to hypothesize that it may exhibit similar anti-inflammatory effects based on its structural characteristics.

The precise mechanisms through which 3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various molecular targets, including:

- Enzymes : Potential inhibition of enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity, particularly those involved in inflammatory responses.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study examining related quinazolinone derivatives, compounds showed varying degrees of inhibition against common bacterial strains. The presence of electron-withdrawing groups was found to enhance antimicrobial activity .

- Inflammatory Response Modulation : A study on quinazolinones indicated that certain derivatives could reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Propiedades

IUPAC Name |

3-[2-oxo-2-(3-pyridazin-3-yloxypiperidin-1-yl)ethyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c25-18(12-24-13-20-16-7-2-1-6-15(16)19(24)26)23-10-4-5-14(11-23)27-17-8-3-9-21-22-17/h1-3,6-9,13-14H,4-5,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOLQCOBQCHRMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)OC4=NN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.